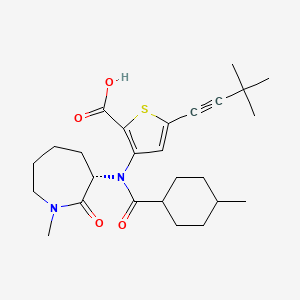![molecular formula C10H8F3N3O2 B13052645 Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. These types of compounds are known for their significant biological activities and are often found in medicinal and pharmaceutical chemistry . The compound’s structure includes a triazole ring fused with a pyridine ring, which is further substituted with an ethyl ester and a trifluoromethyl group.
Vorbereitungsmethoden
The synthesis of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through various methods. One eco-friendly method involves the use of microwave irradiation. This method is catalyst-free and additive-free, utilizing enaminonitriles and benzohydrazides. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Analyse Chemischer Reaktionen
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like NaOCl or Pb(OAc)4.
Reduction: Reduction reactions can transform the nitrile group into various functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Cycloaddition: The nitrile group can participate in [3 + 2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with various molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific signaling pathways, leading to its therapeutic effects in treating various disorders.
Vergleich Mit ähnlichen Verbindungen
Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities.
Eigenschaften
Molekularformel |
C10H8F3N3O2 |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
ethyl 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-14-8-6(10(11,12)13)4-3-5-16(8)15-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZPMXFQUSOJJEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)

![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)

![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)



![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)
